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molecular formula C9H9BrN2O4 B8777620 2-bromo-N-(4-methoxy-2-nitrophenyl)acetamide CAS No. 196081-88-6

2-bromo-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No. B8777620
M. Wt: 289.08 g/mol
InChI Key: YREKETNBAKLUHN-UHFFFAOYSA-N
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Patent
US06281218B1

Procedure details

A solution of 2-bromoacetylbromide (17.9 ml; 0.20 moles) in CH2Cl2 (30 ml) was slowly added to a mixture of 4-methoxy-2-nitroaniline (30 g; 0.18 moles) and triethylamine (28 ml; 0.2 moles) in CH2Cl2 (300 ml). The reaction mixture was stirred at room temperature overnight, then poured into water. The aqueous layer was extracted with additional CH2Cl2, dried over MgSO4 and evaporated under vacuum. The crude product was crystallized from a 7/3 Et2O/EtOH mixture to give the title compound as a white solid. 31.5 g; m.p. 94-98° C.
Quantity
17.9 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Br)=[O:4].[CH3:6][O:7][C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[C:10]([N+:15]([O-:17])=[O:16])[CH:9]=1.C(N(CC)CC)C.O>C(Cl)Cl>[Br:1][CH2:2][C:3]([NH:12][C:11]1[CH:13]=[CH:14][C:8]([O:7][CH3:6])=[CH:9][C:10]=1[N+:15]([O-:17])=[O:16])=[O:4]

Inputs

Step One
Name
Quantity
17.9 mL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
30 g
Type
reactant
Smiles
COC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with additional CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from a 7/3 Et2O/EtOH mixture

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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